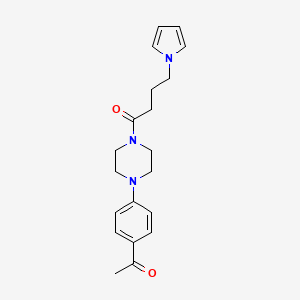

1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Description

Properties

IUPAC Name |

1-[4-(4-acetylphenyl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-17(24)18-6-8-19(9-7-18)22-13-15-23(16-14-22)20(25)5-4-12-21-10-2-3-11-21/h2-3,6-11H,4-5,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIHVALMYZJYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, with a molecular formula of C20H25N3O2, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a pyrrole moiety, and an acetylphenyl group, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure is characterized by:

- Piperazine Ring : Known for its role in various pharmacological applications.

- Pyrrole Moiety : Often associated with biological activity, particularly in drug design.

- Acetylphenyl Group : Enhances lipophilicity and can influence receptor interactions.

The molecular weight of this compound is approximately 339.439 g/mol, and it typically exhibits high purity levels (around 95%) in research settings.

Research indicates that this compound acts primarily through the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms. By inhibiting PARP, the compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies .

Cellular Effects

Studies have shown that 1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one affects various cellular processes:

- Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in several cancer cell lines.

- Cell Signaling Modulation : It influences signaling pathways related to cell survival and proliferation, potentially enhancing the efficacy of other therapeutic agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Breast Cancer Cells : The compound showed promising results in inhibiting cell growth and inducing apoptosis, comparable to established anticancer drugs like doxorubicin .

- Mechanistic Studies : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in cell survival, reinforcing its potential as an anticancer agent .

Neuropharmacological Effects

There is ongoing research into the neuropharmacological properties of this compound. Preliminary findings suggest it may act as a serotonin reuptake inhibitor, indicating potential applications in treating depression and anxiety disorders.

Comparative Analysis

To contextualize the biological activity of 1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, a comparison with similar compounds is insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Lacks thiazole and pyrrole rings | Moderate anticancer activity |

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Contains piperazine but different ring system | Limited neuropharmacological effects |

The unique combination of structural elements in 1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one contributes to its distinct biological profile, particularly its enhanced anticancer properties .

Case Studies

A notable case study involved the use of this compound in a series of experiments aimed at understanding its effects on breast cancer cells. The results indicated:

- IC50 Values : The compound exhibited IC50 values lower than those of traditional chemotherapeutics, suggesting greater potency.

- Synergistic Effects : When combined with other agents targeting different pathways, the compound enhanced overall therapeutic efficacy.

Comparison with Similar Compounds

Key Observations:

- Aromatic Substituents : The 4-acetylphenyl group in the target compound differs from electron-withdrawing groups (e.g., CF3 in Compound 5 , Cl in ) by providing a ketone functionality, which may modulate solubility and receptor interactions.

- Heterocyclic Moieties : The 1H-pyrrole ring (target) contrasts with pyrazole (Compound 5 ), pyridine (Azaperone ), and thiophene (Compound 9 ), altering electronic properties and binding affinities.

- Linker Flexibility: The butanone chain is conserved across analogs, suggesting its role in optimal spatial arrangement for target engagement.

Pharmacological Activity

While direct data for the target compound are absent, insights can be inferred from analogs:

- CYP51 Inhibition: Pyridine/piperazine hybrids (e.g., UDO and UDD) show efficacy against Trypanosoma cruzi (Chagas disease) . The acetyl group in the target compound may similarly interact with heme cofactors in cytochrome P450 enzymes.

- CNS Activity : Azaperone’s antipsychotic effects highlight the piperazine-butane scaffold’s relevance to dopamine receptor modulation . The pyrrole moiety in the target compound could influence serotonin receptor affinity.

Physicochemical Properties

- Metabolic Stability : Electron-withdrawing groups (e.g., CF3) resist oxidative metabolism , whereas the acetyl group may undergo hydrolysis or conjugation.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : A two-step approach is typically employed: (1) coupling 4-(4-acetylphenyl)piperazine with a pyrrole-containing intermediate via nucleophilic substitution, and (2) ketone functionalization. Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., KCO for deprotonation). Statistical experimental design (e.g., factorial design) can identify critical parameters like molar ratios and reaction time . For example, increasing the equivalence of the pyrrole derivative may reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the acetylphenyl (δ ~2.5 ppm for CH, δ ~200 ppm for carbonyl) and pyrrole (δ ~6.5–7.5 ppm aromatic protons) moieties.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 368.21).

- IR : Peaks at ~1650 cm (C=O stretch) and ~3100 cm (N-H pyrrole) .

Q. What purification strategies are recommended, given the compound’s solubility and stability?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) effectively removes unreacted intermediates. Recrystallization in ethanol/water (1:1) enhances purity (>98% by GC). Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) should precede long-term storage .

Advanced Questions

Q. How can computational methods predict this compound’s interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. Molecular docking (AutoDock Vina) against serotonin/dopamine receptors (common targets for piperazine derivatives) prioritizes binding affinity (ΔG < -8 kcal/mol). Focus on hydrogen bonding (piperazine N-H) and π-π stacking (pyrrole ring) interactions. Validate with MD simulations (NAMD) to assess stability over 100 ns .

Q. What strategies resolve contradictions in pharmacological data, such as varying IC values across assays?

- Methodological Answer :

- Assay Validation : Confirm receptor expression levels (e.g., via qPCR) in cell lines.

- Control Standardization : Use reference compounds (e.g., aripiprazole for dopamine receptors) to calibrate IC measurements.

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration in cell media) .

Q. How do structural modifications (e.g., piperazine/pyrrole substitution) affect pharmacokinetic properties?

- Methodological Answer :

- Piperazine Modifications : Replacing the acetyl group with a sulfonyl moiety increases hydrophilicity (logP reduction by ~1.5), improving solubility but reducing blood-brain barrier penetration.

- Pyrrole Modifications : Fluorination at the pyrrole ring enhances metabolic stability (CYP450 resistance). Validate using in vitro hepatocyte assays and LC-MS metabolite profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

- Methodological Answer : Conduct a reproducibility study under controlled conditions (e.g., inert atmosphere, strict stoichiometry). Compare intermediates via LC-MS to identify impurities. Use Design of Experiments (DoE) to isolate variables (e.g., catalyst purity, moisture content) .

Experimental Design

Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological potential?

- Methodological Answer :

- Primary Neuronal Cultures : Measure cAMP inhibition (ELISA) to assess dopamine D2 receptor antagonism.

- Radioligand Binding Assays : Use H-spiperone for serotonin 5-HT receptor affinity. Include positive controls (e.g., ketanserin) and negative controls (vehicle-only) .

Advanced Characterization

Q. How can X-ray crystallography elucidate this compound’s solid-state conformation?

- Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Resolve the structure to determine dihedral angles between piperazine and pyrrole rings. Compare with DFT-optimized geometries to assess conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.